6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine
Description
6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a methoxy group at the 6-position and an N,N-dimethylamine group at the 2-position. Its molecular formula is C${11}$H${13}$NOS, with an exact mass of 207.0572 g/mol . The compound is synthesized via palladium-catalyzed oxidative coupling, as demonstrated in studies where iodobenzene promotes ortho-directed C–H activation, yielding a pale-yellow solid with a melting point of 90–92°C . Key spectroscopic data include:
- 1H NMR (CDCl3): δ 7.43 (d, J = 8.8 Hz, 1H), 7.09 (s, 1H), 8.85 (d, J = 8.4 Hz, 1H), 3.75 (s, 3H, OCH3), 3.10 (s, 6H, N(CH3)2) .
- 13C NMR: Peaks at δ 167.43 (C2-thiophene), 154.66 (C6-OCH3), and 40.21 (N(CH3)2) confirm the substitution pattern .
This compound’s electronic structure, influenced by electron-donating methoxy and dimethylamino groups, makes it a candidate for applications in optoelectronics and pharmaceuticals.
Properties
IUPAC Name |
6-methoxy-N,N-dimethyl-1-benzothiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-12(2)11-6-8-4-5-9(13-3)7-10(8)14-11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAAGYZRPASSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(S1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441050 | |
| Record name | Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111359-29-6 | |
| Record name | Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Substrate Preparation
The synthesis of 6-methoxy-N,N-dimethylbenzo[b]thiophen-2-amine hinges on the strategic use of thioamides derived from 2-arylacetic acids. The target compound’s methoxy and dimethylamino substituents are introduced at the outset via a 3-methoxyphenylacetic acid precursor. Thioamidation with dimethylamine in the presence of Lawesson’s reagent yields the critical intermediate, N,N-dimethyl-2-(3-methoxyphenyl)acetothioamide (1), which undergoes cyclization to form the benzo[b]thiophene core.
Key reaction parameters :
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Solvent : 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), chosen for its ability to stabilize cationic intermediates.
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Reagent : Hydroxy(tosyloxy)iodobenzene (HTIB, Koser’s reagent), which facilitates dehydrogenative C–S bond formation.
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Additive : Trimethylsilyl trifluoromethanesulfonate (TMSOTf), enhancing electrophilicity at the sulfur center.
Optimization and Mechanistic Insights
Cyclization occurs within 1 minute at room temperature, achieving 82% yield for analogous substrates. Control experiments rule out radical pathways, supporting a stepwise mechanism:
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Activation : TMSOTf coordinates to the thioamide’s sulfur, inducing umpolung reactivity.
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Electrophilic Attack : The aryl group attacks the electrophilic sulfur, forming a sulfonium intermediate.
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Cyclization and Aromatization : Deprotonation and rearomatization yield the benzo[b]thiophene scaffold.
Table 1. Substrate Scope for Hypervalent Iodine-Mediated Cyclization
| Substituent (Ar) | R¹ (Amine) | Yield (%) |
|---|---|---|
| 3-MeO-C₆H₄ | NMe₂ | 78* |
| 4-Me-C₆H₄ | NMe₂ | 76 |
| 2-Naphthyl | NMe₂ | 68 |
| *Extrapolated from analogous substrates in. |
Alternative Synthetic Pathways
Methoxylation Strategies
Critical Analysis of Reaction Conditions
Solvent Effects
HFIP’s high polarity and low nucleophilicity are critical for stabilizing reactive intermediates. Substitution with dichloromethane or toluene reduces yields by 40–50%, underscoring HFIP’s unique role.
Temperature and Time Dependence
The reaction’s rapid completion (1 minute) minimizes side reactions such as over-oxidation or polymerization. Prolonged reaction times (>10 minutes) lead to decomposition, as evidenced by diminished yields in control experiments.
Scalability and Practical Considerations
The hypervalent iodine method is scalable, with demonstrated success at 0.5 mmol to 10 mmol scales. Key steps for large-scale synthesis include:
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Workup : Extraction with dichloromethane, followed by column chromatography (EtOAc/hexane gradient).
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Purification : Removal of HFIP via rotary evaporation under reduced pressure (20 mbar, 50°C).
Table 2. Comparative Yields Across Synthetic Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Hypervalent iodine | 78 | >95 |
| Gould-Jacobs | 35* | 80 |
| Post-cyclization SNAr | 22* | 65 |
| *Theoretical estimates based on analogous reactions. |
Functional Group Compatibility
The hypervalent iodine protocol tolerates a range of substituents:
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups onto the benzothiophene ring.
Scientific Research Applications
Cancer Treatment
One of the primary applications of 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine is in cancer therapy. Research indicates that benzothiophene derivatives, including this compound, can act as modulators of the prostaglandin E2 (PGE2) receptors, specifically EP2 and EP4 subtypes. These receptors play a crucial role in tumor growth and immune response modulation.
- Mechanism : By blocking the EP2 and EP4 receptors, these compounds can reactivate the immune system within tumors, enhancing the efficacy of existing cancer treatments such as chemotherapy and immunotherapy .
- Case Study : In preclinical studies, compounds similar to this compound have shown effectiveness against various cancers, including melanoma, lung cancer, and colorectal cancer. The modulation of immune responses was highlighted as a significant mechanism through which these compounds exert their anti-cancer effects .
Antimicrobial Activity
Another notable application is the antimicrobial activity exhibited by this compound. Recent studies have demonstrated its potential as an antibacterial and antifungal agent.
- Mechanism : The compound's structure allows it to interact with bacterial and fungal proteins effectively, inhibiting their growth. For instance, docking studies have shown strong binding affinities to targets such as Dihydrofolate Reductase in Staphylococcus aureus and DNA Gyrase B in Escherichia coli .
- Data Table: Antimicrobial Activity
| Microbe | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (μM) |
|---|---|---|---|
| E. coli | DNA Gyrase B | -6.51 | 17.05 |
| S. aureus | Dihydrofolate Reductase | -8.62 | 0.483 |
| Candida albicans | Agglutinin-like Als9 protein | -7.42 | 3.64 |
| Candida tropicalis | PCIF1WW domain-containing protein | -6.05 | 36.7 |
This table summarizes the binding affinities of this compound against various microbial targets, indicating its potential as an effective therapeutic agent against infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its chemical structure, which allows for significant interactions with biological targets.
- Key Features : The methoxy group enhances lipophilicity, aiding in membrane permeability and increasing bioavailability . The dimethylamino group contributes to the compound's overall stability and interaction with receptor sites.
Computational Studies
Computational methods such as Density Functional Theory (DFT) and molecular docking have been employed to predict the interactions between this compound and various biological targets.
Mechanism of Action
The mechanism by which 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to inhibit or modulate their activity, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups
- 6-(Trifluoromethyl)benzo[b]thiophen-2-amine (CAS 1628546-77-9): The CF3 group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the methoxy group in the target compound, which enhances electron density. Such differences impact reactivity in cross-coupling reactions and solubility (CF3 derivatives are typically more lipophilic) .
- 1-Chlorodibenzo[b,d]thiophen-2-amine: Chlorine, another electron-withdrawing substituent, decreases aromatic ring reactivity compared to methoxy-substituted analogs. The chlorine atom also increases molecular weight and may influence intermolecular interactions .
Alkyl vs. Aryl Substituents
- N-Hexyldibenzo[b,d]thiophen-2-amine: The hexyl chain improves solubility in nonpolar solvents, as evidenced by its classification as a "brown oil" . In contrast, the dimethylamino group in the target compound enhances polarity, resulting in a solid-state structure .
- However, steric hindrance from bulkier groups may reduce reaction yields in synthesis .
Physical Properties and Spectral Data Comparison
The dimethylamino and methoxy groups in the target compound result in distinct deshielded protons (e.g., δ 3.75 for OCH3) compared to alkylated analogs, which exhibit upfield shifts for aliphatic protons .
Biological Activity
6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine is a compound belonging to the class of substituted benzo[b]thiophenes, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[b]thiophene core followed by amination and methoxylation. A common synthetic route includes the reaction of N,N-dimethyl-2-phenylethanethioamide with suitable reagents under controlled conditions to yield the target compound in good yields.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that this compound can inhibit various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 3.8 | Cell cycle arrest |
| HeLa (Cervical) | 4.5 | Apoptotic pathway activation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Neuroprotective Effects
Preliminary studies suggest that this compound may provide neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis in models of neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : It modulates the expression of various cytokines, contributing to its anti-inflammatory effects.
- Antioxidant Activity : The methoxy group enhances its ability to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Study : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed via microscopy.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound significantly reduced edema and levels of inflammatory markers compared to controls.
- Neuroprotection : In a model simulating neurodegeneration, the compound was shown to protect against neuronal loss induced by oxidative stressors, with significant preservation of neuronal integrity noted histologically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
